N'-{5-benzyl-3-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-hydroxybenzylidene}-3-bromobenzohydrazide
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Overview
Description
N’-{5-benzyl-3-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-hydroxybenzylidene}-3-bromobenzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple benzene rings, bromine atoms, and hydrazide groups. It is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{5-benzyl-3-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-hydroxybenzylidene}-3-bromobenzohydrazide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route can be summarized as follows:
Formation of the Benzylidene Intermediate: The initial step involves the condensation of 5-benzyl-2-hydroxybenzaldehyde with 3-bromobenzohydrazide under acidic conditions to form the benzylidene intermediate.
Carbohydrazonoyl Formation: The intermediate is then reacted with 3-bromobenzoyl chloride in the presence of a base such as pyridine to form the carbohydrazonoyl group.
Final Condensation: The final step involves the condensation of the carbohydrazonoyl intermediate with another equivalent of 3-bromobenzohydrazide to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{5-benzyl-3-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-hydroxybenzylidene}-3-bromobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted benzohydrazides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N’-{5-benzyl-3-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-hydroxybenzylidene}-3-bromobenzohydrazide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to its biological effects. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially inhibiting or activating specific cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N’-{5-benzyl-3-[2-(3-chlorobenzoyl)carbohydrazonoyl]-2-hydroxybenzylidene}-3-chlorobenzohydrazide
- N’-{5-benzyl-3-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-hydroxybenzylidene}-3-fluorobenzohydrazide
Uniqueness
N’-{5-benzyl-3-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-hydroxybenzylidene}-3-bromobenzohydrazide is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets compared to its chloro- or fluoro-analogues.
Properties
Molecular Formula |
C29H22Br2N4O3 |
---|---|
Molecular Weight |
634.3 g/mol |
IUPAC Name |
N-[(E)-[5-benzyl-3-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]-2-hydroxyphenyl]methylideneamino]-3-bromobenzamide |
InChI |
InChI=1S/C29H22Br2N4O3/c30-25-10-4-8-21(15-25)28(37)34-32-17-23-13-20(12-19-6-2-1-3-7-19)14-24(27(23)36)18-33-35-29(38)22-9-5-11-26(31)16-22/h1-11,13-18,36H,12H2,(H,34,37)(H,35,38)/b32-17+,33-18+ |
InChI Key |
CUEUQBBBSDJKCO-NIRJMVPRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C(=C2)/C=N/NC(=O)C3=CC(=CC=C3)Br)O)/C=N/NC(=O)C4=CC(=CC=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C(=C2)C=NNC(=O)C3=CC(=CC=C3)Br)O)C=NNC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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